1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione

Description

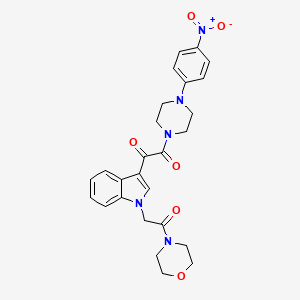

1-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione is a synthetic molecule featuring:

- Indole core substituted at the 3-position with a morpholino-2-oxoethyl group.

- Piperazine moiety functionalized with a 4-nitrophenyl group.

- Ethanedione (1,2-dione) bridge linking the indole and piperazine subunits.

This compound’s design integrates structural motifs associated with receptor binding (e.g., morpholinoethyl for cannabinoid receptors , nitrophenyl for electron-deficient interactions) and metabolic stability.

Properties

IUPAC Name |

1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O6/c32-24(28-13-15-37-16-14-28)18-30-17-22(21-3-1-2-4-23(21)30)25(33)26(34)29-11-9-27(10-12-29)19-5-7-20(8-6-19)31(35)36/h1-8,17H,9-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGLQINQIUKAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : Preparation of the indole derivative. This often starts with a Fischer indole synthesis involving phenylhydrazine and acetone under acidic conditions.

Step 2: : Forming the morpholino intermediate via the reaction of morpholine with a suitable acyl chloride or anhydride.

Step 3: : Coupling the indole derivative with the morpholino intermediate using a suitable base like potassium carbonate in a solvent like DMF (dimethylformamide).

Step 4: : The piperazine derivative is synthesized separately, typically involving the reaction of piperazine with 4-nitrophenyl hydrazine.

Step 5: : Final coupling step involves the reaction of the piperazine derivative with the indole-morpholino compound under reflux conditions in an aprotic solvent like DMSO (dimethyl sulfoxide).

Industrial Production Methods

On an industrial scale, the production may involve automated reactors for precise control of temperature and pH. Continuous flow chemistry might be used to improve yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The indole ring can undergo oxidation using reagents such as potassium permanganate (KMnO4).

Reduction: : Nitro group can be reduced to an amino group using hydrogenation or chemical reducers like tin (II) chloride (SnCl2).

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions especially under alkaline conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Hydrogen gas with a palladium catalyst, or tin (II) chloride in hydrochloric acid.

Substitution: : Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF.

Major Products

Oxidized indole compounds.

Reduced piperazine derivatives.

Substituted piperazine products with various electrophiles.

Scientific Research Applications

Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

Biology: : Studied for its potential as a bioactive molecule in pharmacological research.

Medicine: : Investigated for possible roles in drug development, particularly for neurological conditions due to the presence of piperazine and indole rings.

Industry: : Employed in the synthesis of dyes and pigments.

Mechanism of Action

The compound may exert its effects through interaction with cellular receptors, enzymes, or ion channels. The indole ring is known for its affinity with serotonin receptors, while the piperazine moiety can interact with various neurotransmitter systems. Molecular docking studies suggest it could influence pathways involving G-protein-coupled receptors (GPCRs).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Role of the Morpholinoethyl Group

- The morpholinoethyl substituent in the target compound is critical for cannabinoid receptor (CB1) interactions, as demonstrated in indole-derived cannabinoids . Replacement with shorter chains (e.g., 1–3 carbons) abolishes activity, while morpholino mimics optimal 4–6 carbon side chains . In contrast, pyrrole analogues with similar substituents exhibit reduced potency, highlighting the indole core’s superiority in receptor binding .

Piperazine Substituent Effects

- Comparatively, 2-methoxyphenyl () and benzoyl () groups prioritize affinity for serotonin (5-HT1A) or unknown targets, suggesting substituent-driven selectivity. The nitro group may increase metabolic stability but could raise toxicity concerns vs. methoxy or benzoyl groups.

Linker Modifications

- Ethanedione’s carbonyl groups may participate in hydrogen bonding, a feature absent in alkyl linkers.

Receptor Affinity and Selectivity

- CB1 Binding: The target’s morpholinoethyl group aligns with structural requirements for high CB1 affinity, as seen in indole cannabinoids . Pyrrole derivatives with identical substituents are less potent, underscoring the indole core’s importance.

- 5-HT1A vs. p97 Activity : The target’s nitrophenyl-piperazine distinguishes it from 5-HT1A-preferring analogues () and p97 inhibitors (), suggesting divergent therapeutic applications.

Biological Activity

The compound 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione represents a complex organic structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and the results from various studies that highlight its pharmacological properties.

Structural Overview

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Indole moiety : Known for its role in various biological processes, including anti-cancer activity.

- Morpholino group : Often associated with enhanced solubility and bioavailability.

- Piperazine ring : Commonly found in many pharmaceuticals due to its diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Derivative : The indole core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Morpholino and Piperazine Groups : These groups are added via nucleophilic substitution reactions, often requiring careful optimization of reaction conditions to enhance yield and purity.

- Final Coupling : The final product is obtained through coupling reactions that link the various moieties together.

Biological Activity

The biological activity of this compound has been investigated through various studies, revealing promising results in several areas:

Anticancer Activity

Preliminary studies suggest that the compound exhibits significant anticancer properties. It appears to inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth. For example, it has been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory processes. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain metabolic enzymes, similar to other morpholine and piperazine derivatives that have demonstrated inhibitory activity against α-glucosidase and acetylcholinesterase .

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis.

Case Studies and Research Findings

A review of recent literature provides insights into specific case studies involving this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.